Ethyl 2-acetyl-5-bromopentanoate
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Overview
Description
Ethyl 2-acetyl-5-bromopentanoate is an organic compound with the molecular formula C9H15BrO3. It is a derivative of pentanoic acid, featuring both an acetyl group and a bromine atom. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-acetyl-5-bromopentanoate can be synthesized through a multi-step process. One common method involves the bromination of ethyl pentanoate followed by acetylation. The reaction conditions typically include the use of bromine and a suitable solvent such as chloroform or methanol .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and acetylation processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetyl-5-bromopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding ethyl 2-acetylpentanoate.
Substitution: The bromine atom can be substituted with other functional groups, such as azides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or primary amines.
Major Products Formed
Oxidation: Formation of ethyl 2-acetyl-5-bromopentanoic acid.
Reduction: Formation of ethyl 2-acetylpentanoate.
Substitution: Formation of ethyl 2-acetyl-5-azidopentanoate or ethyl 2-acetyl-5-aminopentanoate.
Scientific Research Applications
Ethyl 2-acetyl-5-bromopentanoate is used in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism by which ethyl 2-acetyl-5-bromopentanoate exerts its effects involves interactions with specific molecular targets. The bromine atom can participate in halogen bonding, while the acetyl group can undergo nucleophilic attack. These interactions influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-bromovalerate: Similar structure but lacks the acetyl group.
Ethyl 2-bromopentanoate: Similar structure but lacks the acetyl group at the 2-position.
Ethyl 2-acetylpentanoate: Similar structure but lacks the bromine atom.
Uniqueness
Ethyl 2-acetyl-5-bromopentanoate is unique due to the presence of both the acetyl and bromine functional groups
Properties
Molecular Formula |
C9H15BrO3 |
---|---|
Molecular Weight |
251.12 g/mol |
IUPAC Name |
ethyl 2-acetyl-5-bromopentanoate |
InChI |
InChI=1S/C9H15BrO3/c1-3-13-9(12)8(7(2)11)5-4-6-10/h8H,3-6H2,1-2H3 |
InChI Key |
IROZRPTWXTVHFU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCCBr)C(=O)C |
Origin of Product |
United States |
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